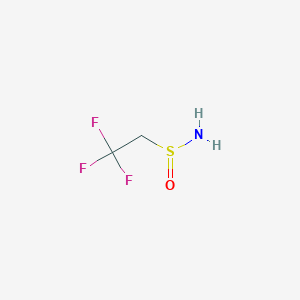
2,2,2-Trifluoroethane-1-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethane-1-sulfinamide is an organic compound with the molecular formula C2H4F3NOS It is characterized by the presence of trifluoromethyl and sulfinamide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethane-1-sulfinamide typically involves the reaction of trifluoroethanol with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. The general reaction scheme is as follows:
CF3CH2OH+SOCl2→CF3CH2SOCl+HCl
CF3CH2SOCl+NH2OH→CF3CH2SONH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: 2,2,2-Trifluoroethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoroethane-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoroethane-1-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The sulfinamide group can form hydrogen bonds and participate in various chemical reactions, affecting the compound’s overall behavior.
相似化合物的比较
- 2,2,2-Trifluoroethanesulfonamide
- Trifluoromethanesulfonamide
- Trifluoroethanol
Comparison: 2,2,2-Trifluoroethane-1-sulfinamide is unique due to the presence of both trifluoromethyl and sulfinamide groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.
生物活性
2,2,2-Trifluoroethane-1-sulfinamide is a sulfinamide compound with the potential for various biological activities. Its unique trifluoromethyl and sulfinamide functional groups suggest a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C₂H₄F₃NO₂S. The trifluoromethyl group (CF₃) is known for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biomolecules. The sulfinamide group allows for the formation of hydrogen bonds, enhancing its potential interactions with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₂H₄F₃NO₂S |
| Trifluoromethyl Group | Strong electron-withdrawing group |
| Sulfinamide Group | Capable of forming hydrogen bonds |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group imparts unique electronic properties that affect reactivity. The sulfinamide moiety can participate in various chemical reactions and form hydrogen bonds, which are crucial for binding to biological macromolecules.
Case Studies and Research Findings
- Antibacterial Activity : Research indicates that sulfonamides exhibit significant antibacterial effects against a range of pathogens. While specific studies on this compound are scarce, its structural properties may confer similar activities.
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its unique chemical structure and potential bioactivity. Ongoing research aims to elucidate its role in drug development and synthesis of more complex molecules.
- Environmental Impact : As a member of the fluorinated compounds family, there are concerns regarding the environmental persistence and bioaccumulation of such substances. Studies have shown that similar compounds can accumulate in biological systems and potentially lead to adverse health effects .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| This compound | Potential antibacterial | CF₃ group enhances reactivity |
| Sulfanilamide | Antibacterial | Classic sulfonamide antibiotic |
| N-trifluoromethanesulfonamide | Antimicrobial | Similar structural properties |
属性
IUPAC Name |
2,2,2-trifluoroethanesulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJUCYNOWRPOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














